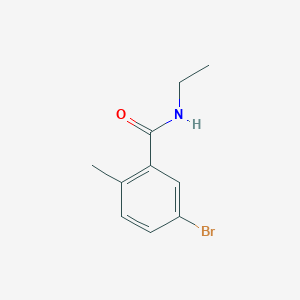

5-bromo-N-ethyl-2-methylbenzamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-N-ethyl-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-3-12-10(13)9-6-8(11)5-4-7(9)2/h4-6H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACCRQSLGRLBEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=CC(=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo N Ethyl 2 Methylbenzamide

Retrosynthetic Analysis of 5-bromo-N-ethyl-2-methylbenzamide

A retrosynthetic analysis of the target molecule, this compound, reveals that the most logical disconnection is at the amide bond. This bond can be formed through the reaction of a carboxylic acid derivative with an amine. This leads to two primary precursors: 5-bromo-2-methylbenzoic acid and ethylamine (B1201723). This disconnection is the most common and direct approach for the formation of amides.

Further retrosynthesis of 5-bromo-2-methylbenzoic acid suggests that it can be synthesized from 2-methylbenzoic acid through an electrophilic aromatic substitution reaction, specifically bromination. The directing effects of the methyl and carboxylic acid groups on the aromatic ring will influence the position of the incoming bromine atom.

Direct Synthesis Approaches

Bromination Strategies

The introduction of a bromine atom onto the benzamide (B126) core is a critical step in the synthesis of this compound. The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the aromatic ring.

Electrophilic Aromatic Bromination of N-ethyl-2-methylbenzamide Precursors

One direct approach to this compound involves the electrophilic aromatic bromination of the N-ethyl-2-methylbenzamide precursor. In this reaction, the directing effects of the substituents on the aromatic ring play a crucial role in determining the position of the incoming bromine atom. The methyl group (-CH₃) at the C2 position is an ortho, para-director, activating the ring for electrophilic substitution. The N-ethylamido group (-CONHCH₂CH₃) at the C1 position is also an ortho, para-director, although its activating or deactivating nature can be influenced by reaction conditions.

The combined directing effects of the C1-amido and C2-methyl groups favor substitution at the C5 position, which is para to the methyl group and meta to the amido group (though influenced by the ortho, para-directing nature of the nitrogen's lone pair). The steric hindrance from the C2-methyl group and the N-ethylamido group may disfavor substitution at the C3 and C6 positions.

Typical brominating agents for such transformations include molecular bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃, or N-bromosuccinimide (NBS) with a suitable catalyst or initiator. The reaction conditions, such as solvent and temperature, must be carefully controlled to achieve the desired regioselectivity and avoid over-bromination. For instance, the bromination of N-phenylacetamide, a related compound, demonstrates the ortho, para-directing influence of the acetamido group. wikipedia.org

Directed Bromination Methodologies

To achieve high regioselectivity, directed bromination strategies can be employed. One powerful technique is directed ortho-metalation (DoM). thieme-connect.com In this approach, a directing metalation group (DMG) on the aromatic ring directs the deprotonation of a specific ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate can then be quenched with an electrophilic bromine source to introduce a bromine atom at the desired position.

For benzamides, the tertiary amide functionality can act as an effective DMG. acs.orgacs.orglew.ro For instance, N,N-diethylbenzamides can be regiospecifically lithiated at the ortho position using sec-butyllithium (B1581126) and a ligand such as tetramethylethylenediamine (TMEDA). acs.org This ortho-lithiated species can then react with an electrophile. While the primary application of this method is for ortho-substitution, modifications and the choice of starting material can be adapted to achieve substitution at other positions. However, for obtaining the 5-bromo isomer, this method would be more applicable if starting with a precursor where the 5-position is ortho to a different directing group.

Multi-step Synthetic Pathways

Multi-step syntheses offer greater control over the final product by introducing functional groups in a stepwise manner. This is often the preferred approach for complex molecules to avoid issues with regioselectivity and side reactions.

Strategies Involving Pre-functionalized Aromatic Rings

A common and effective strategy for the synthesis of this compound is to start with an aromatic ring that has been pre-functionalized with the bromo and methyl groups. The key intermediate in this pathway is 5-bromo-2-methylbenzoic acid.

The synthesis of 5-bromo-2-methylbenzoic acid is well-documented and can be achieved by the bromination of 2-methylbenzoic acid. uwindsor.ca The reaction of 2-methylbenzoic acid with bromine in the presence of concentrated sulfuric acid or with a brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (B127087) in sulfuric acid yields a mixture of bromo-isomers, with the 5-bromo isomer being a significant product. uwindsor.ca A Japanese patent describes a method for producing 5-bromo-2-alkylbenzoic acids by reacting a 2-alkylbenzoic acid with bromine in the presence of sulfuric acid and an iron catalyst. google.com The desired 5-bromo-2-methylbenzoic acid can then be isolated and purified.

Once the 5-bromo-2-methylbenzoic acid is obtained, the final step is the formation of the amide bond with ethylamine. This can be achieved through several standard methods:

Activation of the Carboxylic Acid: The carboxylic acid is first converted to a more reactive species, such as an acyl chloride, by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 5-bromo-2-methylbenzoyl chloride is then reacted with ethylamine to form the desired amide.

Use of Coupling Agents: A wide range of peptide coupling agents can be used to facilitate the direct amidation of the carboxylic acid with ethylamine. Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or carbonyldiimidazole (CDI). These reagents activate the carboxylic acid in situ, allowing for a clean and efficient reaction with the amine.

Sequential Functionalization of the Benzamide Scaffold

An alternative multi-step approach involves forming the benzamide scaffold first, followed by the introduction of the bromine atom. This pathway would begin with the synthesis of N-ethyl-2-methylbenzamide. This can be readily prepared by the reaction of 2-methylbenzoyl chloride with ethylamine or by the direct coupling of 2-methylbenzoic acid with ethylamine using a suitable coupling agent.

The subsequent step is the regioselective bromination of N-ethyl-2-methylbenzamide. As discussed in section 2.2.2.1, the directing effects of the methyl and N-ethylamido groups would predominantly favor the formation of the 5-bromo isomer. This approach relies on achieving high regioselectivity in the bromination step to avoid the formation of a mixture of isomers that would require purification.

Catalytic Approaches in Benzamide Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, reduce waste, and enhance selectivity. Several catalytic approaches can be applied to the synthesis of this compound.

The key catalytic step is often the formation of the amide bond. While stoichiometric coupling agents are effective, catalytic methods are being developed. For example, boric acid has been shown to catalyze the amidation of carboxylic acids with amines under solvent-free conditions. Other catalytic systems, often based on transition metals, can also be employed for this transformation.

Furthermore, catalytic methods can be relevant in the bromination step. While electrophilic aromatic bromination often uses stoichiometric Lewis acid catalysts, newer methods may employ catalytic systems that are more environmentally friendly or offer higher selectivity.

For instance, a patent describes the preparation of 5-bromo-2-chloro-benzoic acid from 5-bromo-2-aminobenzoic acid derivatives via a diazotization-chlorination reaction, which can be catalyzed by copper. While not directly applicable to the target molecule, it highlights the use of catalysis in the synthesis of related halogenated benzoic acids.

Palladium-Catalyzed Methods for C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for constructing C-N bonds. rsc.org These methods offer mild and efficient pathways to a wide array of amides and amines. While a specific documented synthesis of this compound using this method is not detailed in the provided literature, a plausible and widely employed approach is the Buchwald-Hartwig amination.

This reaction would typically involve the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable base. For the synthesis of this compound, one potential pathway involves the reaction of 5-bromo-2-methylbenzoyl chloride with ethylamine. A more advanced catalytic approach would be the direct amidation of 5-bromo-2-methylbromobenzene with ethylamine, although this is less common for primary amide synthesis.

The efficiency of palladium-catalyzed C-N bond formation often depends on the choice of ligands, bases, and reaction conditions. nih.govbeilstein-journals.org Biaryl phosphine (B1218219) ligands, such as Xantphos, are frequently used to enhance the catalytic activity and promote the desired coupling. beilstein-journals.org

Table 1: Typical Components in Palladium-Catalyzed C-N Bond Formation

| Component | Examples | Purpose |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. beilstein-journals.org |

| Ligand | Xantphos, SPhos, XPhos | Stabilizes the palladium center and facilitates reductive elimination. beilstein-journals.orgescholarship.org |

| Base | Cs₂CO₃, K₂CO₃, K₃PO₄ | Activates the amine and facilitates the catalytic cycle. beilstein-journals.org |

| Solvent | Dioxane, Toluene | Provides a medium for the reaction. |

| Reactants | Aryl Halide (e.g., 5-bromo-2-methylbenzoyl chloride), Amine (e.g., ethylamine) | The building blocks for the final product. |

The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.

Rhodium(III)-Catalyzed Oxidative Carbonylation of Benzamide Precursors

Rhodium(III)-catalyzed reactions represent another powerful tool in the synthesis of complex organic molecules. Specifically, the oxidative carbonylation of benzamides using a Rh(III) catalyst has been developed as an efficient strategy for creating phthalimides via C-H/N-H activation. rsc.orgnih.govnih.gov This process involves the intramolecular coupling of an ortho C-H bond and the N-H bond of the amide with carbon monoxide (CO). nih.gov

This methodology is particularly effective for benzamides bearing electron-rich aromatic rings and tolerates a variety of functional groups. rsc.orgnih.gov The reaction is typically carried out using a rhodium catalyst, such as RhCp*(MeCN)₃₂, in the presence of an oxidant, often a silver salt like Ag₂CO₃. nih.govresearchgate.net

A plausible mechanism begins with the N-H metalation of the benzamide substrate, followed by ortho C-H activation to form a five-membered rhodacycle intermediate. nih.gov This intermediate then undergoes migratory insertion of a carbon monoxide molecule into the Rh-C bond, expanding to a six-membered ring. Subsequent reductive elimination yields the phthalimide (B116566) product. nih.govresearchgate.net While this method is highly effective for synthesizing phthalimides, it is important to note that it results in a cyclic imide structure rather than the direct formation of a linear N-alkyl benzamide like this compound.

Table 2: Key Parameters for Rhodium(III)-Catalyzed Oxidative Carbonylation

| Parameter | Details | Reference |

|---|---|---|

| Catalyst | RhCp(MeCN)₃₂ or RhCp(MeCN)₃₂ | Active Rh(III) species for C-H activation. |

| Carbonyl Source | Carbon Monoxide (CO) gas or Diethyl dicarbonate | Provides the C1 unit for the new carbonyl group in the phthalimide ring. nih.govrsc.org |

| Oxidant | Ag₂CO₃, AgOAc | Often required to facilitate the catalytic cycle. nih.gov |

| Solvent | Dichloroethane (DCE), Acetic Acid (AcOH) | Solubilizes reactants and catalyst. |

| Substrate | Substituted Benzamides | The starting material that undergoes cyclization. |

Purification and Isolation Techniques in Synthesis

Following the chemical synthesis, the crude product mixture must be purified to isolate the target compound, this compound, from unreacted starting materials, catalysts, and byproducts.

Column Chromatography

Column chromatography is a fundamental and widely used purification technique in organic chemistry. uva.nl It separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For the purification of moderately polar compounds like benzamides, silica (B1680970) gel is the most common stationary phase.

The crude reaction mixture is loaded onto the top of a column packed with silica gel. A solvent or a mixture of solvents (the eluent or mobile phase) is then passed through the column. Compounds with lower polarity travel down the column more quickly as they have weaker interactions with the polar silica gel, while more polar compounds are retained longer. By systematically collecting the fractions of the eluent as it exits the column, the desired compound can be isolated in a pure form. The choice of eluent system, often a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate, is critical for achieving good separation. uva.nl

Recrystallization Methods

Recrystallization is a technique used to purify solid compounds based on differences in their solubility. The principle is that the solubility of a compound in a solvent generally increases with temperature.

The process involves dissolving the impure solid in a suitable solvent at or near its boiling point to create a saturated solution. The hot solution is then allowed to cool slowly. As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out of the solution in a pure form, while impurities tend to remain dissolved in the solvent. The purified crystals are then collected by filtration. lew.roresearchgate.net The selection of an appropriate solvent is crucial; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol is often a suitable solvent for the recrystallization of benzamide derivatives. lew.ro

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy offers critical insights into the number, type, and spatial arrangement of protons within a molecule. In the case of 5-bromo-N-ethyl-2-methylbenzamide, the ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons, the ethyl group protons, and the methyl group protons.

The aromatic region of the spectrum is expected to show three signals corresponding to the three protons on the benzene (B151609) ring. The proton at position 6 (H6), being adjacent to the electron-withdrawing bromine atom, would appear as a doublet at the lowest field. The proton at position 4 (H4), situated between the bromine and the amide group, would likely appear as a doublet of doublets. The proton at position 3 (H3), ortho to the methyl group, would also be a doublet.

The ethyl group attached to the amide nitrogen gives rise to two signals. The methylene (B1212753) (-CH2-) protons, being adjacent to the nitrogen atom, are expected to appear as a quartet. The terminal methyl (-CH3) protons of the ethyl group would present as a triplet. Furthermore, a singlet corresponding to the protons of the methyl group attached to the benzene ring at position 2 would be observed at a higher field.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 | d | 1H | H6 |

| ~ 7.4 | dd | 1H | H4 |

| ~ 7.2 | d | 1H | H3 |

| ~ 3.4 | q | 2H | -NH-CH₂ -CH₃ |

| ~ 2.4 | s | 3H | Ar-CH₃ |

| ~ 1.2 | t | 3H | -NH-CH₂-CH₃ |

Note: Predicted chemical shifts (δ) are in parts per million (ppm) relative to a standard reference. Multiplicity is indicated as s (singlet), d (doublet), t (triplet), q (quartet), and dd (doublet of doublets).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The spectrum would display a signal for the carbonyl carbon of the amide group at a characteristic downfield chemical shift. The six aromatic carbons will give rise to six distinct signals due to the unsymmetrical substitution pattern. The carbon atom bearing the bromine atom (C5) would be identifiable, as would the carbon attached to the methyl group (C2) and the carbon bonded to the amide group (C1). The remaining aromatic carbons (C3, C4, and C6) would also have unique chemical shifts. In the aliphatic region, two signals corresponding to the methylene and methyl carbons of the ethyl group, and one signal for the aromatic methyl group carbon would be observed.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 | C=O |

| ~ 140 | C1 |

| ~ 138 | C2 |

| ~ 132 | C6 |

| ~ 130 | C4 |

| ~ 128 | C3 |

| ~ 118 | C5 |

| ~ 40 | -NH-CH₂ -CH₃ |

| ~ 22 | Ar-CH₃ |

| ~ 15 | -NH-CH₂-CH₃ |

Note: Predicted chemical shifts (δ) are in parts per million (ppm).

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule, advanced 2D NMR techniques are utilized.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For instance, a cross-peak between the methylene quartet and the methyl triplet of the ethyl group would confirm their connectivity. Similarly, correlations between adjacent aromatic protons would help in their definitive assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would link the proton signals to their corresponding carbon signals, for example, the aromatic protons to their respective aromatic carbons and the ethyl group protons to their corresponding carbons.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental composition. For this compound (C₁₀H₁₂BrNO), the calculated exact mass can be compared with the experimentally determined mass to confirm the molecular formula. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks in the mass spectrum separated by two mass units.

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern is a molecular fingerprint that can be used to deduce the structure of the compound.

The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to the intact molecule. Key fragmentation pathways would likely include:

Alpha-cleavage: Loss of an ethyl radical (•CH₂CH₃) from the amide group, leading to a prominent fragment ion.

Loss of the bromine atom: Cleavage of the carbon-bromine bond, resulting in a fragment ion without the bromine atom.

McLafferty rearrangement: A characteristic rearrangement for amides containing a γ-hydrogen, although this may be less favored in this specific structure.

Cleavage of the amide bond: Fragmentation at the C-N bond of the amide group.

Table 3: Predicted Key Fragmentation Ions in the EI-MS of this compound

| m/z (mass-to-charge ratio) | Possible Fragment |

| 241/243 | [M]⁺ (Molecular ion) |

| 212/214 | [M - C₂H₅]⁺ |

| 184 | [M - Br]⁺ |

| 134 | [C₈H₈NO]⁺ |

| 119 | [C₈H₈O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Note: The m/z values for bromine-containing fragments are shown as a pair reflecting the ⁷⁹Br/⁸¹Br isotopes.

By integrating the data from these complementary spectroscopic techniques, a complete and unambiguous structural assignment for this compound can be achieved, providing a solid foundation for any further chemical or biological studies of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of moderately polar molecules like this compound, as it typically produces intact protonated molecules or adduct ions with minimal fragmentation. researchgate.net This allows for the accurate determination of the molecular weight.

In the positive ion mode, the molecule is expected to be observed primarily as the protonated species, [M+H]⁺. Given the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the mass spectrum will exhibit a characteristic isotopic pattern for all bromine-containing ions. libretexts.orgyoutube.com The molecular ion peak will appear as a pair of peaks of almost equal intensity, separated by two mass units (M⁺ and M+2⁺). youtube.com

While ESI is a soft ionization method, in-source fragmentation can be induced by increasing the cone voltage, providing valuable structural information. leibniz-fli.de For this compound, characteristic fragmentation would likely involve the cleavage of the amide bond.

Expected ESI-MS Data for this compound:

| Ion | Expected m/z (⁷⁹Br) | Expected m/z (⁸¹Br) | Description |

| [M+H]⁺ | 242.0 | 244.0 | Protonated molecular ion |

| [M+Na]⁺ | 264.0 | 266.0 | Sodium adduct |

| [C₈H₇BrO]⁺ | 200.0 | 202.0 | Loss of ethylamine (B1201723) |

| [C₇H₆Br]⁺ | 171.0 | 173.0 | Loss of CO and ethylamine |

This table presents predicted data based on the principles of mass spectrometry.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds.

Analysis of Characteristic Vibrational Modes (e.g., Amide I, Amide II, C-Br stretching)

Specific vibrational modes are particularly diagnostic for the structure of this compound:

Amide I Band: This prominent band, arising primarily from the C=O stretching vibration, is one of the most characteristic absorptions for amides. researchgate.netleibniz-fli.de For a secondary amide like this compound, this band is expected in the region of 1630-1680 cm⁻¹. spectroscopyonline.com Its precise position can be influenced by hydrogen bonding.

Amide II Band: This band results from a combination of the N-H in-plane bending and C-N stretching vibrations. leibniz-fli.denih.gov It is typically found between 1510 and 1580 cm⁻¹ for secondary amides and is a reliable indicator of this functional group. researchgate.net

C-Br Stretching: The vibration of the carbon-bromine bond in an aromatic compound gives rise to an absorption in the fingerprint region of the spectrum. The C-Br stretch for aryl bromides is typically observed in the range of 690-515 cm⁻¹. libretexts.orgorgchemboulder.com

Other Characteristic Vibrations:

N-H Stretching: A single, sharp to moderately broad absorption is expected between 3370 and 3170 cm⁻¹ for the N-H group of the secondary amide. spectroscopyonline.com

Aromatic C-H Stretching: These vibrations appear at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region. orgchemboulder.com

Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the benzene ring results in several bands of variable intensity, typically around 1600 cm⁻¹ and 1450 cm⁻¹. orgchemboulder.com

Aliphatic C-H Stretching: The C-H bonds of the ethyl and methyl groups will show stretching vibrations just below 3000 cm⁻¹.

Expected FT-IR Absorption Bands for this compound:

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Secondary Amide | 3370 - 3170 |

| Aromatic C-H Stretch | Aromatic Ring | 3100 - 3000 |

| Aliphatic C-H Stretch | Ethyl, Methyl Groups | < 3000 |

| Amide I (C=O Stretch) | Secondary Amide | 1680 - 1630 |

| Aromatic C=C Stretch | Aromatic Ring | ~1600 and ~1450 |

| Amide II (N-H Bend, C-N Stretch) | Secondary Amide | 1580 - 1510 |

| C-Br Stretch | Aryl Bromide | 690 - 515 |

This table presents expected data based on established infrared spectroscopy correlation tables.

Crystallographic Analysis and Solid State Characteristics

Single-Crystal X-ray Diffraction Studies

Detailed single-crystal X-ray diffraction data for 5-bromo-N-ethyl-2-methylbenzamide is not available in the reviewed scientific literature. This analytical technique is essential for the precise determination of the three-dimensional arrangement of atoms within a crystal and provides definitive information on molecular geometry, conformation, and intermolecular interactions.

Without experimental data from single-crystal X-ray diffraction, the precise bond lengths, bond angles, and torsion angles that define the molecular conformation and geometry of this compound in the solid state cannot be definitively reported.

The this compound molecule is not chiral. Therefore, the determination of absolute configuration is not applicable.

Information regarding the crystal system, space group, and unit cell dimensions for this compound is not available. This data is fundamental to understanding the packing of molecules in the crystal lattice.

Intermolecular Interactions in the Solid State

A definitive analysis of the intermolecular interactions in the solid state for this compound, which would include hydrogen and halogen bonding, is contingent on the availability of crystallographic data.

While the presence of an N-H group (the amide proton) as a hydrogen bond donor and a C=O group (the carbonyl oxygen) as a hydrogen bond acceptor suggests the potential for N-H...O hydrogen bonding, the specific patterns and network formation cannot be confirmed without experimental data.

The bromine atom in the structure could potentially participate in halogen bonding. However, the existence and nature of any such interactions, including C-Br...π interactions, remain speculative without crystallographic evidence.

Scanning Electron Microscopy (SEM) for Crystalline Morphology

There is no available research in the public domain that has utilized Scanning Electron Microscopy (SEM) to investigate the crystalline morphology of this compound. Consequently, details regarding its crystal habit, surface topography, and particle size distribution, which are typically elucidated by SEM, remain uncharacterized.

Following an extensive search for scholarly articles and data pertaining to the chemical compound "this compound," it has been determined that there is a significant lack of publicly available scientific literature detailing the specific computational and theoretical investigations requested. The search for data on its quantum chemical calculations, including Density Functional Theory (DFT) and Hartree-Fock (HF) studies, yielded no specific results for this particular molecule.

Therefore, it is not possible to provide a detailed, evidence-based article that strictly adheres to the provided outline without resorting to speculation or hypothetical data, which would compromise the scientific accuracy of the content. While general information on the computational analysis of substituted benzamides exists, applying this general knowledge to "this compound" without specific research on the compound would be inappropriate and misleading.

For a scientifically rigorous article, dedicated computational studies on "this compound" would need to be performed and published. At present, the scientific community has not made such research available in the public domain. We are committed to providing accurate and factual information, and in this instance, the responsible course of action is to report the absence of the requested data.

Computational and Theoretical Investigations

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for predicting and understanding how a molecule will interact with other molecules, particularly in biological systems. The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule.

The different colors on an MEP map represent different electrostatic potential values. Typically, red indicates regions of high electron density, which are electronegative and susceptible to electrophilic attack. Conversely, blue represents regions of low electron density, which are electropositive and prone to nucleophilic attack. Green and yellow areas denote regions of intermediate or near-neutral potential.

For a molecule like 5-bromo-N-ethyl-2-methylbenzamide, an MEP map would likely show a high electron density (red) around the oxygen atom of the carbonyl group and the bromine atom, indicating these are potential sites for hydrogen bonding or other electrophilic interactions. The regions around the hydrogen atoms of the amide and ethyl groups would likely be electron-deficient (blue), marking them as potential hydrogen bond donors.

Analysis of Intramolecular Interactions and Conformational Preferences

The three-dimensional structure and stability of this compound are influenced by various intramolecular interactions and the rotational freedom around its single bonds.

Intramolecular hydrogen bonds can play a significant role in determining the conformational preferences of a molecule. In the case of this compound, a potential intramolecular hydrogen bond could form between the amide hydrogen and the bromine atom, or perhaps with the pi-electron system of the benzene (B151609) ring. However, the formation and strength of such bonds would depend on the specific geometry and electronic properties of the molecule, which would need to be confirmed through computational analysis.

Torsional or dihedral angles describe the rotation around a chemical bond. Analyzing these angles is crucial for understanding the different conformations a molecule can adopt and their relative stabilities. For this compound, key torsional angles would include the rotation around the C-N bond of the amide group and the rotation of the ethyl group. Computational methods can be used to calculate the energy profile associated with the rotation around these bonds, identifying the most stable (lowest energy) conformations.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity. While no direct QSAR studies on this compound are available, studies on related benzamide (B126) scaffolds provide a general understanding of how structural modifications can influence activity.

These studies typically involve calculating a range of molecular descriptors for each compound in a dataset, such as electronic, steric, and hydrophobic properties. Statistical methods are then used to build a mathematical model that relates these descriptors to the observed biological activity. For benzamide derivatives, QSAR studies have shown that factors such as the nature and position of substituents on the benzene ring and the composition of the amide group can significantly impact their biological effects. researchgate.netnih.gov Such models are instrumental in the rational design of new compounds with improved potency and selectivity. researchgate.net

Reactivity and Derivatization Pathways of 5 Bromo N Ethyl 2 Methylbenzamide

Reactions at the Bromine Center

The bromine atom on the electron-rich benzene (B151609) ring of 5-bromo-N-ethyl-2-methylbenzamide is a versatile site for the formation of new carbon-carbon and carbon-heteroatom bonds. This is primarily achieved through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the modification of aromatic rings. In this type of reaction, a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. For SNAr to proceed, the aromatic ring typically needs to be activated by electron-withdrawing groups positioned ortho or para to the leaving group.

In the case of this compound, the benzene ring is substituted with an electron-donating methyl group and a moderately deactivating amide group. The lack of strong electron-withdrawing groups ortho or para to the bromine atom makes SNAr reactions challenging under standard conditions. However, under forcing conditions or with highly reactive nucleophiles, substitution may be induced. The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex. researchgate.net More recent studies on other aromatic systems have also provided evidence for concerted SNAr mechanisms. researchgate.net

Due to the electron-donating nature of the methyl group and the para-position of the bromo substituent relative to the amide, direct SNAr on this compound is not a commonly favored pathway. More efficient modification at this position is typically achieved through cross-coupling chemistry.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-heteroatom bonds and are well-suited for the derivatization of aryl halides like this compound.

Suzuki Reaction

The Suzuki reaction involves the cross-coupling of an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. This reaction is widely used due to its mild reaction conditions and the commercial availability of a diverse range of boronic acids and their derivatives. While specific studies on this compound are not prevalent in the literature, the Suzuki coupling of structurally similar aryl bromides is well-documented. For instance, the coupling of various aryl bromides with alkyl boranes has been shown to proceed efficiently in the presence of a suitable palladium catalyst and base. nih.govnih.gov

A plausible Suzuki coupling of this compound with an arylboronic acid would proceed as follows:

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.org This reaction provides a direct method for the arylation of olefins. The reaction of this compound with an alkene, such as an acrylate (B77674) or styrene, would be expected to yield a substituted cinnamide derivative. The Heck reaction typically exhibits a high degree of trans selectivity in the product. organic-chemistry.org

A representative Heck reaction involving a substituted aryl bromide is shown below:

Sonogashira Reaction

The Sonogashira reaction is the cross-coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgorganic-chemistry.org This reaction is a reliable method for the synthesis of arylalkynes. The coupling of this compound with a terminal alkyne would introduce an alkynyl moiety at the 5-position of the benzamide (B126) ring.

The general scheme for a Sonogashira coupling is as follows:

Below is a table summarizing typical conditions for these cross-coupling reactions based on literature for similar substrates.

| Reaction | Catalyst/Ligand | Base | Solvent | Temperature |

| Suzuki | Pd(OAc)2 / P(t-Bu)2Me | KOt-Bu | t-amyl alcohol | 23°C |

| Heck | Pd(OAc)2 / PPh3 | TEA | DMF | 100°C |

| Sonogashira | Pd(PPh3)2Cl2 / CuI | Et3N | THF | Room Temp. to 50°C |

Transformations of the Amide Moiety

The N-ethylamide group of this compound offers additional opportunities for derivatization, including hydrolysis to the corresponding carboxylic acid, reduction to an amine, and potential reactions involving the N-ethyl group itself.

Hydrolysis Reactions

Amides can be hydrolyzed to their corresponding carboxylic acids and amines under either acidic or basic conditions. The hydrolysis of this compound would yield 5-bromo-2-methylbenzoic acid and ethylamine (B1201723). These reactions typically require more forcing conditions compared to the hydrolysis of esters.

Acidic Hydrolysis: Protonation of the carbonyl oxygen activates the amide toward nucleophilic attack by water. Subsequent proton transfer to the nitrogen atom makes the amine a better leaving group.

Basic Hydrolysis: Direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon is followed by the elimination of the ethylamide anion, which is subsequently protonated.

Reduction to Amines

Amides can be reduced to amines using powerful reducing agents such as lithium aluminum hydride (LiAlH4). This reaction effectively converts the carbonyl group (C=O) into a methylene (B1212753) group (CH2). The reduction of this compound with LiAlH4 would produce 5-bromo-N-ethyl-2-methylbenzylamine.

The general mechanism involves the nucleophilic addition of a hydride to the carbonyl carbon, followed by the formation of an iminium ion intermediate, which is then further reduced to the amine.

Reactions involving the N-ethyl Group

The following table outlines the expected products from the transformation of the amide moiety.

| Reaction | Reagents | Product 1 | Product 2 |

| Acidic Hydrolysis | H3O+, heat | 5-bromo-2-methylbenzoic acid | Ethylamine hydrochloride |

| Basic Hydrolysis | NaOH, H2O, heat | Sodium 5-bromo-2-methylbenzoate | Ethylamine |

| Reduction | 1. LiAlH4, THF; 2. H2O | 5-bromo-N-ethyl-2-methylbenzylamine |

Cyclization Reactions of Related Halo-Benzamides

The presence of a halogen on the benzamide ring system opens up pathways for intramolecular cyclization reactions, often facilitated by transition metal catalysts. These reactions are valuable for constructing polycyclic heteroaromatic scaffolds.

Palladium-Catalyzed Homo-Annulation to Phenanthridinones

A significant reaction pathway for 2-halobenzamides is their palladium-catalyzed homo-annulation to form phenanthridinone derivatives. nih.gov This transformation typically involves the coupling of two molecules of the halo-benzamide. In 2016, a method for phenanthridinone synthesis from o-halobenzamides was reported using phosphine-free palladium catalysis in N,N-dimethylacetamide, which was also demonstrated on a gram scale. nih.gov

For a substrate like this compound, this reaction would proceed via an initial oxidative addition of the palladium(0) catalyst into the carbon-bromine bond. The resulting arylpalladium(II) species would then undergo a series of steps, including dimerization and reductive elimination, to form the new heterocyclic ring system. The N-ethyl and methyl groups would be retained in the final phenanthridinone product. The general transformation for 2-bromobenzamides to phenanthridinones is a known process. nih.gov

| Reactant | Catalyst/Reagents | Product | Reference |

|---|---|---|---|

| 2-Bromobenzamides | Palladium Catalyst | Phenanthridinone derivatives | nih.gov |

| N-methyl-N-aryl-2-halobenzamide | Pd-PVP nanoparticles, K2CO3 | Phenanthridine-6(5H)-ones | researchgate.net |

Synthesis of Novel Derivatives

The structure of this compound offers several sites for derivatization, allowing for the synthesis of a library of novel compounds. These modifications can be targeted at the N-ethyl group, the benzylic methyl group, or by introducing additional substituents onto the aromatic ring.

Modification of the N-ethyl Group

The N-ethyl group of the benzamide can be a target for various chemical modifications. While direct modification can sometimes be challenging, strategies often involve dealkylation followed by re-alkylation or functionalization. For instance, N-dealkylation can sometimes be achieved under specific oxidative or reductive conditions, although this can be low-yielding. A more common approach for creating diversity at this position would be to synthesize analogues with different N-substituents from a common precursor, such as 5-bromo-2-methylbenzoic acid.

Alternatively, the ethyl group itself could potentially undergo functionalization at the terminal carbon, for example, through radical-mediated processes, though this would likely be unselective. A more controlled approach would involve the synthesis of analogues with functionalized N-alkyl chains from the outset.

Derivatization at the Methyl Group

The methyl group attached to the aromatic ring is a benzylic position, making it susceptible to a variety of chemical transformations. libretexts.orglibretexts.org

Benzylic Bromination : The methyl group can be selectively halogenated using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. libretexts.org This reaction proceeds via a resonance-stabilized benzylic radical, leading to the formation of 5-bromo-2-(bromomethyl)-N-ethylbenzamide. libretexts.orglibretexts.org This brominated intermediate is a versatile precursor for further substitutions, for example, with nucleophiles like cyanide, alkoxides, or amines.

Benzylic Oxidation : Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can oxidize the benzylic methyl group to a carboxylic acid. masterorganicchemistry.comchemistrysteps.com This would transform this compound into 4-bromo-2-(ethylcarbamoyl)benzoic acid. This reaction requires at least one benzylic hydrogen to be present. chemistrysteps.com Milder oxidation conditions could potentially yield the corresponding aldehyde.

| Reaction Type | Reagents | Potential Product | Reference |

|---|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator | 5-bromo-2-(bromomethyl)-N-ethylbenzamide | libretexts.org |

| Benzylic Oxidation | Potassium Permanganate (KMnO4) | 4-bromo-2-(ethylcarbamoyl)benzoic acid | masterorganicchemistry.comchemistrysteps.com |

Introduction of Additional Substituents on the Aromatic Ring

The introduction of new substituents onto the aromatic ring is governed by the directing effects of the existing groups: the bromo, methyl, and N-ethylamido groups. In electrophilic aromatic substitution, the reactivity and orientation of incoming electrophiles are dictated by these substituents. libretexts.orgmsu.edu

Directing Effects :

Bromo group : A deactivating ortho-, para-director. libretexts.org

Methyl group : An activating ortho-, para-director. libretexts.org

N-ethylamido group : A deactivating meta-director (due to the electron-withdrawing nature of the carbonyl group).

Considering the combined effects, the positions for further electrophilic substitution are sterically and electronically influenced. The most likely positions for an incoming electrophile would be ortho or para to the activating methyl group, and meta to the deactivating groups. A detailed analysis of the combined electronic and steric effects would be necessary to predict the major product.

Common electrophilic aromatic substitution reactions include:

Nitration : Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (NO2). msu.edumasterorganicchemistry.com

Halogenation : Introducing another halogen (e.g., Cl or Br) using a Lewis acid catalyst. libretexts.org

Sulfonation : Using fuming sulfuric acid to add a sulfonic acid group (SO3H). masterorganicchemistry.com

Friedel-Crafts Alkylation/Acylation : Introducing alkyl or acyl groups, although the deactivated nature of the ring might require harsh conditions. msu.edu

The regiochemical outcome of these reactions on the this compound substrate would need to be determined empirically.

Potential Non Clinical Academic Applications and Research Tools

Utilization as a Synthetic Intermediate for Complex Molecular Architectures

No studies were identified that specifically employ 5-bromo-N-ethyl-2-methylbenzamide as a building block or intermediate in the synthesis of more complex molecules. While the bromo- and amide-functionalized benzene (B151609) ring structure suggests potential for various cross-coupling and derivatization reactions, no concrete examples of its application in this context have been published.

Application in Fundamental Studies of Molecular Recognition

There is no available research on the use of this compound in fundamental studies of molecular recognition, such as investigating binding site interactions.

Development of Analytical Standards for Benzamide (B126) Chemistry

There is no evidence to suggest that this compound has been developed or utilized as an analytical standard for the qualitative or quantitative analysis of other benzamide compounds.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

Currently, dedicated and optimized synthetic routes for 5-bromo-N-ethyl-2-methylbenzamide are not well-documented. Future research should focus on developing efficient and environmentally benign methods for its preparation. This could involve the exploration of novel catalysts, green solvents, and energy-efficient reaction conditions. A comparative study of different synthetic strategies, such as the amidation of 5-bromo-2-methylbenzoic acid or the bromination of N-ethyl-2-methylbenzamide, would be crucial in identifying the most viable route for large-scale production.

| Potential Synthetic Route | Key Reactants | Potential Advantages | Research Focus |

| Amidation | 5-bromo-2-methylbenzoic acid, Ethylamine (B1201723) | Potentially high yield and selectivity | Optimization of coupling agents and reaction conditions |

| Bromination | N-ethyl-2-methylbenzamide | Direct introduction of the bromo group | Control of regioselectivity to obtain the desired isomer |

| Cross-coupling Reactions | A suitable bromo-substituted precursor and an N-ethyl amide-containing fragment | Modular approach allowing for diversification | Development of effective catalytic systems |

In-depth Mechanistic Studies of its Reactions

A thorough investigation into the reaction mechanisms involving this compound is essential for understanding and predicting its chemical behavior. Kinetic studies, isotopic labeling experiments, and the identification of reaction intermediates would provide valuable data. Understanding the influence of the bromo and methyl substituents on the reactivity of the benzamide (B126) core is a key area for exploration. For instance, mechanistic studies of nucleophilic aromatic substitution at the C-Br bond or reactions involving the amide functionality would be highly informative.

Exploration of Novel Derivatization Strategies

The structure of this compound offers several sites for chemical modification, opening avenues for the creation of a library of novel derivatives with potentially interesting properties. The bromine atom can be replaced or used in cross-coupling reactions to introduce a wide range of functional groups. The N-ethyl group and the aromatic protons also represent potential sites for derivatization.

| Derivatization Site | Potential Reactions | Resulting Functional Groups |

| Bromine Atom | Suzuki, Sonogashira, Buchwald-Hartwig cross-coupling | Aryl, alkynyl, amino groups |

| Aromatic Ring | Electrophilic aromatic substitution | Nitro, acyl, alkyl groups |

| N-H Bond (if accessible) | Alkylation, acylation | Diverse N-substituents |

Advanced Computational Modeling for Predictive Understanding of Reactivity and Structure

In silico methods can provide significant insights into the electronic structure, reactivity, and spectroscopic properties of this compound, complementing experimental work. Density Functional Theory (DFT) calculations could be employed to predict reaction pathways, transition state energies, and spectroscopic signatures (e.g., NMR, IR spectra). Molecular dynamics simulations could be used to study its conformational landscape and intermolecular interactions. Such computational studies would be invaluable for designing new experiments and interpreting existing data.

Investigation of Supramolecular Assembly and Crystal Engineering beyond Basic Characterization

The presence of a halogen atom and an amide group in this compound suggests the potential for forming interesting supramolecular structures through non-covalent interactions such as hydrogen bonding and halogen bonding. Future research could focus on crystallizing this compound and its derivatives to study their solid-state packing and the nature of these intermolecular interactions. Understanding these interactions is fundamental to the field of crystal engineering and could lead to the design of new materials with tailored properties.

Q & A

Q. What are the established synthetic routes for 5-bromo-N-ethyl-2-methylbenzamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling 2-bromo-5-methylbenzoic acid derivatives with ethylamine. A palladium-catalyzed amidation (e.g., using Pd(OAc)₂ with ligands like Xantphos) in toluene at 80–100°C for 12–24 hours achieves moderate yields (40–60%) . Alternatively, brominated intermediates can undergo nucleophilic substitution with ethylamine in the presence of a base (e.g., K₂CO₃) in DMF at 60°C for 6 hours, yielding 50–70% . Key factors affecting yield include:

- Catalyst loading : Higher Pd concentrations (5 mol%) improve coupling efficiency but may increase side reactions.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require rigorous drying.

- Temperature control : Exceeding 100°C promotes decomposition of brominated intermediates.

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: A multi-technique approach is recommended:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine’s deshielding effect at C5, ethyl group signals at δ 1.2–1.4 ppm for CH₃ and δ 3.3–3.5 ppm for N-CH₂) .

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) and detect trace byproducts (e.g., dehalogenated products) .

- Elemental analysis : Match calculated and observed C, H, N, Br percentages (±0.3% tolerance) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Methodological Answer: Initial screens often focus on receptor binding and cytotoxicity:

- Dopamine D₂/Serotonin 5-HT₃ receptor binding : Radioligand displacement assays using [³H]spiperone (D₂) or [³H]GR65630 (5-HT₃) in HEK293 cells, with IC₅₀ values <10 µM indicating potential neuroactivity .

- Cytotoxicity profiling : MTT assays in HepG2 or HEK293 cells at 1–100 µM concentrations for 24–48 hours to identify safe thresholds for further testing .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies between spectroscopic data and computational models for this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical for resolving structural ambiguities. Key steps include:

- Crystal growth : Use slow evaporation of a dichloromethane/hexane solution at 4°C to obtain diffraction-quality crystals .

- Data refinement : Apply SHELXL (via Olex2 or WinGX) for structure solution, using anisotropic displacement parameters for Br and N atoms. Typical R factors <0.05 ensure reliability .

- Validation : Compare experimental bond lengths/angles (e.g., C-Br = 1.89–1.91 Å, C=O = 1.21 Å) with DFT-optimized geometries (B3LYP/6-31G*) to identify steric or electronic distortions .

Q. How can synthetic routes be optimized to address low yields in large-scale preparations?

Methodological Answer: Optimization strategies include:

- Flow chemistry : Continuous processing reduces side reactions (e.g., bromine loss) by maintaining precise temperature/residence time control (e.g., 80°C, 10 min residence) .

- Catalyst recycling : Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce metal leaching and enable ≥5 reaction cycles without yield drop .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor reaction progress and automate endpoint detection .

Q. What methodologies are effective for analyzing structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer: SAR studies require systematic modifications and bioevaluation:

- Substituent variation : Synthesize analogs with halogen (Cl, F), alkyl (isopropyl), or electron-withdrawing groups (NO₂) at the 2-methyl or 5-bromo positions .

- 3D-QSAR modeling : Use CoMFA or CoMSIA with steric/electrostatic field maps to correlate substituent effects with bioactivity (e.g., IC₅₀ values from kinase assays) .

- Crystallographic docking : Perform molecular docking (AutoDock Vina) into target proteins (e.g., dopamine receptors) using SCXRD-derived conformations to rationalize binding modes .

Q. How should researchers address conflicting data between in vitro and in vivo studies for this compound?

Methodological Answer: Contradictions often arise from bioavailability or metabolite interference. Mitigation approaches include:

- Pharmacokinetic profiling : Measure plasma stability (e.g., t₁/₂ in rat liver microsomes) and logP values (HPLC-derived) to assess absorption barriers .

- Metabolite identification : Use LC-HRMS to detect phase I/II metabolites (e.g., N-deethylation, glucuronidation) that may antagonize parent compound activity .

- Tissue distribution studies : Radiolabel the compound (¹⁴C or ³H) and quantify accumulation in target organs (e.g., brain) via scintillation counting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.